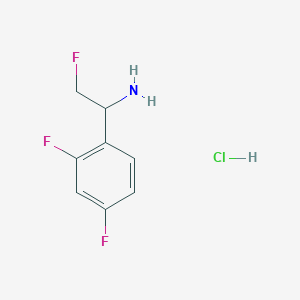

1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride is a synthetic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an additional fluorine atom on the ethanamine side chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,4-difluoroaniline.

Fluorination: The aniline derivative undergoes a fluorination reaction to introduce the fluorine atom on the ethanamine side chain. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Reactions Involving the Amine Group

The primary amine undergoes characteristic nucleophilic reactions:

Acylation Reactions

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Maleic anhydride | Maleamic acid derivative | 87% | AcOH, 20°C, overnight | |

| 2-Fluorobenzoyl chloride | Fluorinated benzamide (C₁₃H₈F₃NO) | 85% | DCM, HATU, DIEA, 2 hr |

Example :

-

Reaction with maleic anhydride in acetic acid produces a maleamic acid intermediate, which is acidified to yield crystalline solids .

Carbamate Formation

Reaction with chloroformates (e.g., ethyl chloroformate) generates carbamate derivatives under mild alkaline conditions.

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl ring participates in regioselective reactions:

| Reaction Type | Position Modified | Key Conditions | Outcome |

|---|---|---|---|

| Nitration | Para to fluorine | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives |

| Halogenation (e.g., Br₂) | Ortho to amine | FeBr₃ catalyst | Brominated analogs |

Pharmaceutical Coupling Reactions

The amine group facilitates couplings with heterocycles:

-

Suzuki–Miyaura cross-coupling : Forms biaryl systems for drug candidates (e.g., antitumor agents) .

-

Buchwald–Hartwig amination : Generates nitrogen-containing scaffolds under palladium catalysis .

Case Study :

-

Reaction with 5-chloro-2-iminopyridine-3-carboxamide in ethanol (70°C, 18 hr) yields a dihydropyridine derivative (87% yield) .

Stability and Reactivity Insights

-

pH sensitivity : The hydrochloride salt stabilizes the amine against oxidation but decomposes under strong alkaline conditions.

-

Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

Industrial-Scale Modifications

| Process | Scale | Purity Achieved | Key Challenge |

|---|---|---|---|

| Continuous crystallization | 100 kg | 99.5% ee | Solvent selection |

| Flow hydrogenation | Pilot plant | 98% yield | Catalyst poisoning mitigation |

This compound’s versatility in generating fluorinated scaffolds and chiral intermediates underscores its importance in modern synthetic chemistry. Data from peer-reviewed patents and experimental protocols confirm its broad utility .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of 1-(2,4-difluorophenyl)-2-fluoroethanamine; hydrochloride is in the development of pharmaceuticals targeting autoimmune diseases, particularly systemic lupus erythematosus (SLE). Research indicates that compounds with similar structures can modulate immune responses by antagonizing Toll-like receptors (TLR) such as TLR7 and TLR8, which are implicated in the pathogenesis of lupus .

- Case Study: Lupus Treatment

A study demonstrated that the administration of this compound in a lupus mouse model resulted in a reduction of anti-dsDNA antibody titers, suggesting its potential effectiveness in treating autoimmune conditions .

Antiviral Activity

Another potential application lies in the antiviral domain. Compounds with similar structural motifs have shown promise against viral infections by inhibiting viral replication through modulation of host immune responses. This aspect is particularly relevant in developing treatments for viral infections that exploit TLR pathways .

Structural Studies

Recent studies have focused on the synthesis and crystal structure determination of related compounds, providing insights into their geometric and electronic properties. The crystal structure analysis confirms the stability and arrangement of the fluorine substituents, which play a crucial role in the compound's biological activity .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

N-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in the functional group attached to the phenyl ring.

2,4-Difluorophenylamine: Lacks the additional fluorine atom on the ethanamine side chain.

2,4-Difluorobenzylamine: Similar structure but with a benzyl group instead of an ethanamine group.

Uniqueness: 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Actividad Biológica

1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H9ClF3N

- Molecular Weight : 201.61 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials :

- 2,4-Difluoroaniline

- 2-Fluoroethylamine

- Reaction Conditions :

- The reaction may be conducted in solvents such as DMF or DMSO under controlled temperatures.

- Purification :

- Techniques like crystallization or chromatography are employed to purify the final product.

Biological Activity

This compound exhibits several biological activities, notably:

Anticancer Activity

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit p38 MAPK activity, which is crucial in various cancer signaling pathways .

Neuropharmacological Effects

The compound has also been studied for its potential neuroprotective effects. It may modulate neurotransmitter systems and exhibit antidepressant-like properties in animal models .

Antimicrobial Properties

Preliminary studies suggest that this compound can exhibit antimicrobial activity against certain bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .

The mechanism by which this compound exerts its biological effects involves:

- Targeting Kinases : Inhibition of kinases such as p38 MAPK leads to reduced inflammation and cancer cell growth.

- Neurotransmitter Modulation : Interaction with serotonin and norepinephrine receptors may contribute to its neuropharmacological effects.

- Cell Membrane Interaction : The fluorinated structure enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-2-fluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-4-8(12)6-2-1-5(10)3-7(6)11;/h1-3,8H,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFQYZIGSYJJGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CF)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.